2-(2-Bromophenyl)thiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)thiophene and related compounds typically involves catalytic reactions that allow for the construction of the thiophene core alongside the introduction of the bromophenyl group. For instance, CuI/TMEDA-catalyzed annulation of 2-bromo alkynylbenzenes with Na2S has been developed, enabling the synthesis of benzo[b]thiophenes in moderate to good yields (Lei-lei Sun et al., 2011). Additionally, a practical, one-pot synthesis method for highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes has been reported, involving Pd-catalyzed C-S bond formation (V. Guilarte et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)thiophene and derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was confirmed by NMR, mass spectrometry, FT-IR, and X-ray crystallography, providing insights into the geometric parameters and electronic structure of these thiophene derivatives (Asim A. Balakit et al., 2017).
Chemical Reactions and Properties
2-(2-Bromophenyl)thiophene derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and utility in organic synthesis. Trace amount Cu-catalyzed intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to 2-bromobenzofurans(thiophenes) showcases the compound's reactivity and potential for constructing complex heterocyclic structures (Yong Ji et al., 2013).
Scientific Research Applications
Optical Properties and Solid-State Emission Enhancement : Li, Vamvounis, and Holdcroft (2002) explored the use of 2-(2-Bromophenyl)thiophene in tuning the optical properties and enhancing the solid-state emission of poly(3-hexylthiophene)s (Li, Vamvounis, & Holdcroft, 2002).
Synthesis of Novel Fluorescent Derivatives : Xu, Yu, and Yu (2012) investigated the synthesis of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile unit, emitting green fluorescence (Xu, Yu, & Yu, 2012).
Spectroscopy and Chemistry Applications : Balakit et al. (2017) synthesized 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, highlighting its potential in chemical research applications like spectroscopy (Balakit et al., 2017).
Construction of Polycyclic Conjugated Skeletons : Zhang et al. (2020) used 2-(2-Bromophenyl)thiophene in constructing a polycyclic conjugated 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton (Zhang et al., 2020).
Therapeutic Properties : Shah and Verma (2018) noted its therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and kinases inhibiting properties (Shah & Verma, 2018).
Intramolecular Cyclization Applications : Ji, Li, Zhang, and Wang (2013) developed an intramolecular cyclization process providing high yields and turnover numbers in scientific research (Ji, Li, Zhang, & Wang, 2013).
Liquid Crystal Display Technologies : Brettle, Dunmur, Marson, Piñol, and Toriyama (1992) discovered its improved properties for use in liquid crystal displays (Brettle et al., 1992).
Safety And Hazards
2-(2-Bromophenyl)thiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Thiophene and its derivatives, including 2-(2-Bromophenyl)thiophene, have emerged as remarkable entities in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbitals . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth .
properties
IUPAC Name |
2-(2-bromophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJBSICXZXSQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383780 | |
Record name | 2-(2-bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)thiophene | |
CAS RN |
106851-53-0 | |
Record name | 2-(2-bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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